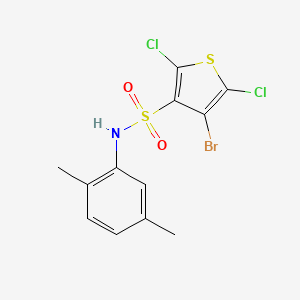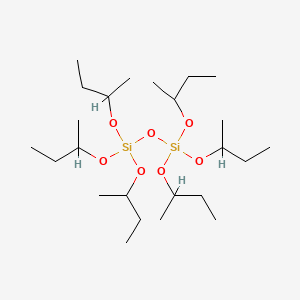
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is a silicon-based compound characterized by its unique structure, which includes six 1-methylpropoxy groups attached to a disiloxane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane typically involves the reaction of hexachlorodisiloxane with 1-methylpropanol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 1-methylpropoxy groups. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Catalyst: Pyridine or another suitable base
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted disiloxane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Medicine: Investigated for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and flexibility, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of materials with enhanced mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A compound with similar silicon-based structure but different functional groups.
1,1,1,3,3,3-Hexamethyldisiloxane: Another silicon-based compound with methyl groups instead of 1-methylpropoxy groups.
Uniqueness
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and industry, where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
4444-59-1 |
|---|---|
Molekularformel |
C24H54O7Si2 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
tributan-2-yl tri(butan-2-yloxy)silyl silicate |
InChI |
InChI=1S/C24H54O7Si2/c1-13-19(7)25-32(26-20(8)14-2,27-21(9)15-3)31-33(28-22(10)16-4,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
InChI-Schlüssel |
PVJZYCPAOIWRPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


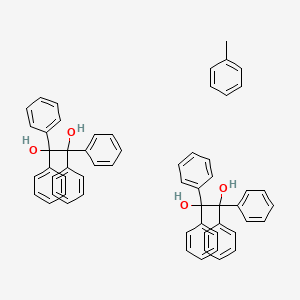
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
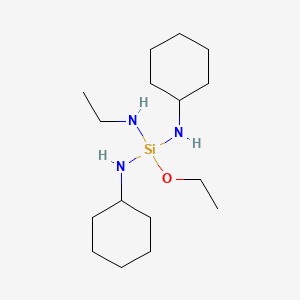
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
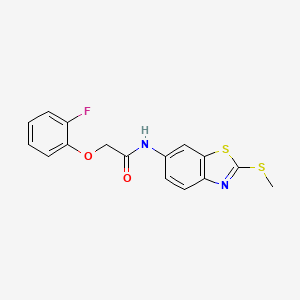
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)

![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
